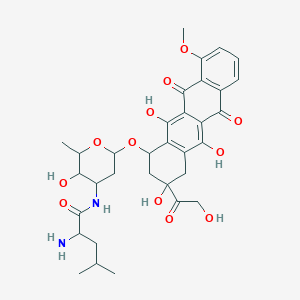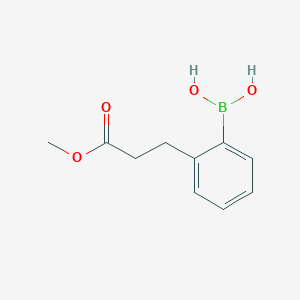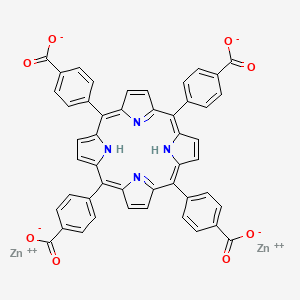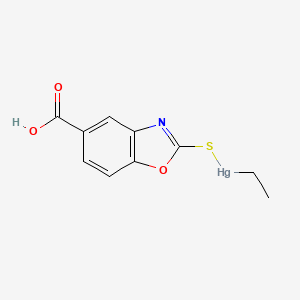![molecular formula C16H26O5 B12296997 10-Methoxy-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecan-2-ol](/img/structure/B12296997.png)
10-Methoxy-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3alpha-Hydroxydesoxy Artemether is a derivative of Artemether, which is itself a derivative of the antimalarial drug Artemisinin. This compound is known for its potential neurotoxic effects due to its interaction with iron . It has a molecular formula of C16H26O5 and a molecular weight of 298.375 g/mol .
Métodos De Preparación
The preparation of 3alpha-Hydroxydesoxy Artemether involves synthetic routes that are similar to those used for Artemether. One common method is the reduction of Artemisinin to Dihydroartemisinin, followed by methylation to produce Artemether. The specific synthetic route for 3alpha-Hydroxydesoxy Artemether involves further hydroxylation at the 3alpha position . Industrial production methods typically involve large-scale chemical synthesis using these steps, with careful control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
3alpha-Hydroxydesoxy Artemether undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can further modify the compound, potentially altering its pharmacological properties.
Substitution: The methoxy group can be substituted with other functional groups to create derivatives with different properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3alpha-Hydroxydesoxy Artemether has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development and validation of analytical methods.
Biology: Studies have explored its potential neurotoxic effects and interactions with iron.
Medicine: As a derivative of Artemether, it is investigated for its antimalarial properties and potential use in treating other parasitic infections.
Industry: It is used in the production of pharmaceuticals and as a standard in quality control processes
Mecanismo De Acción
The mechanism of action of 3alpha-Hydroxydesoxy Artemether is similar to that of Artemether. It works by interacting with heme, a byproduct of hemoglobin degradation in malaria parasites. This interaction produces reactive oxygen species that damage the parasite’s cellular structures, leading to its death. The compound inhibits nucleic acid and protein synthesis in the parasite, disrupting its life cycle .
Comparación Con Compuestos Similares
3alpha-Hydroxydesoxy Artemether is unique due to its specific hydroxylation at the 3alpha position. Similar compounds include:
Artemether: A methyl ether derivative of Dihydroartemisinin, used primarily as an antimalarial drug.
Dihydroartemisinin: A reduction product of Artemisinin, also used in antimalarial treatments.
Artesunate: Another derivative of Artemisinin, known for its water solubility and use in severe malaria cases.
These compounds share a common mechanism of action but differ in their pharmacokinetic properties and specific clinical applications .
Propiedades
Fórmula molecular |
C16H26O5 |
|---|---|
Peso molecular |
298.37 g/mol |
Nombre IUPAC |
10-methoxy-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecan-2-ol |
InChI |
InChI=1S/C16H26O5/c1-8-5-6-10-9(2)13(18-4)19-14-16(10)11(8)7-12(17)15(3,20-14)21-16/h8-14,17H,5-7H2,1-4H3 |
Clave InChI |
NYMSZZKRBMNKGP-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2C(C(OC3C24C1CC(C(O3)(O4)C)O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,1'-Biphenyl]-4-yl(mesityl)iodonium trifluoromethanesulfonate](/img/structure/B12296929.png)
![N-[[1-[N-Acetamidyl]-[1-cyclohexylmethyl-2-hydroxy-4-isopropyl]-but-4-YL]-carbonyl]-glutaminyl-arginyl-amide](/img/structure/B12296930.png)


![5-[2-Amino-6-(2-hydroxypropoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12296949.png)

![N-[[4-[(4-methylisoquinolin-5-yl)sulfonylamino]pyrrolidin-2-yl]methyl]acetamide](/img/structure/B12296960.png)
![9-cis-Retinyl Oleate-[d17]](/img/structure/B12296962.png)


![2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2,5-dimethylheptanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-N-[3-[4-(3-aminopropylamino)butylamino]propyl]-1,3-thiazole-4-carboxamide](/img/structure/B12296974.png)
![(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[(2-Amino-4-oxo-1H-pteridin-6-YL)methyl-formyl-amino]benzoyl]amino]-4-carboxy-butanoyl]amino]-4-carboxy-butanoyl]amino]-4-carboxy-butanoyl]amino]-4-carboxy-butanoyl]amino]pentanedioic acid](/img/structure/B12296978.png)
![6-Methyl-8-{[(pyridin-2-yl)sulfanyl]methyl}-9,10-didehydroergoline](/img/structure/B12296984.png)
